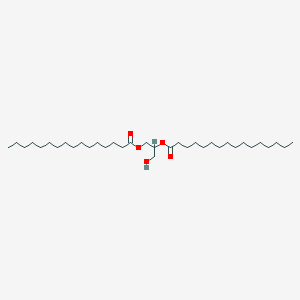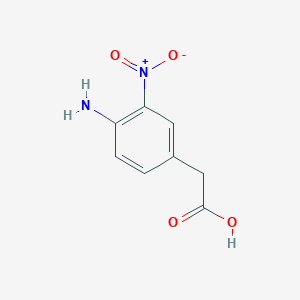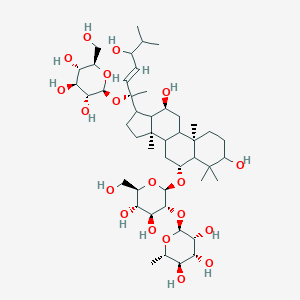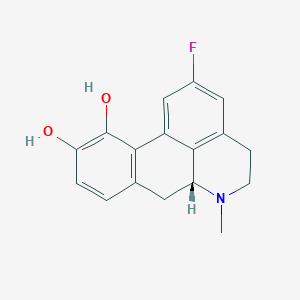
2-Fluoroapomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroapomorphine is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of apomorphine, which is a dopamine agonist that has been used in the treatment of Parkinson's disease. 2-Fluoroapomorphine has been found to have similar properties to apomorphine, but with some potential advantages in terms of its chemical structure and effects.
Wirkmechanismus
The mechanism of action of 2-Fluoroapomorphine is similar to that of apomorphine. It works by binding to dopamine receptors in the brain, which leads to increased dopamine activity. This can have a range of effects on physiological and behavioral processes, depending on the specific receptor subtype that is targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoroapomorphine are similar to those of apomorphine. It has been found to increase dopamine release in the brain, which can lead to a range of effects such as increased locomotor activity, altered reward processing, and changes in mood and motivation. It has also been found to have potential therapeutic effects in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One potential advantage of using 2-Fluoroapomorphine in laboratory experiments is its chemical structure. It has a fluorine atom attached to the benzene ring, which can make it more stable and less prone to degradation than other dopamine agonists. This can make it easier to work with in laboratory settings. However, there are also limitations to its use, such as potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research on 2-Fluoroapomorphine. Some possible areas of study include:
- Further exploration of its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
- Investigation of its effects on different dopamine receptor subtypes, and how this relates to its physiological and behavioral effects.
- Development of new synthetic methods for producing 2-Fluoroapomorphine, with the goal of improving yield and purity.
- Exploration of its potential use in other areas of scientific research, such as drug addiction and mood disorders.
Overall, 2-Fluoroapomorphine is a promising compound for scientific research, with potential applications in a range of fields. Its dopamine agonist properties make it a useful tool for studying the role of dopamine in various physiological and behavioral processes, and there are many potential avenues for future research.
Synthesemethoden
The synthesis of 2-Fluoroapomorphine involves several steps, starting with the synthesis of the precursor compound, 2-Fluorobenzaldehyde. This is then reacted with other reagents to form the final product. The process has been optimized for high yield and purity, and has been used successfully in laboratory settings.
Wissenschaftliche Forschungsanwendungen
2-Fluoroapomorphine has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have dopamine agonist properties, which means that it can activate dopamine receptors in the brain. This makes it useful for studying the role of dopamine in various physiological and behavioral processes.
Eigenschaften
CAS-Nummer |
119771-41-4 |
|---|---|
Produktname |
2-Fluoroapomorphine |
Molekularformel |
C17H16FNO2 |
Molekulargewicht |
285.31 g/mol |
IUPAC-Name |
(6aR)-2-fluoro-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
YBEUIAYJOLGULC-CYBMUJFWSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
Synonyme |
2-fluoroapomorphine 2-fluoroapomorphine hydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


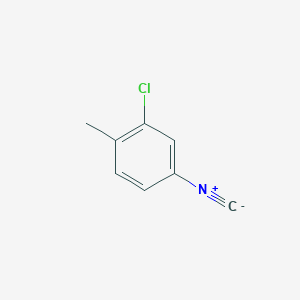
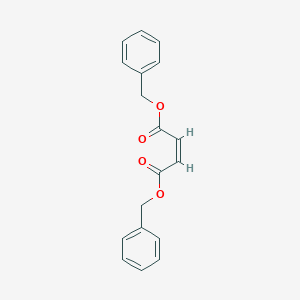
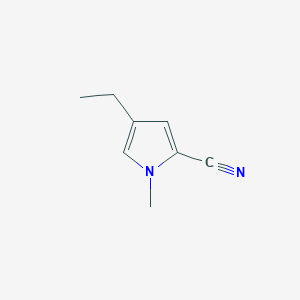

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

